3-methoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-methoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-18-10-4-3-5-11(6-10)20(16,17)15-9-7-13-12(19-2)14-8-9/h3-8,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHGDTGQVZDHHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2=CN=C(N=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate starting materials such as 2-methoxypyrimidine-5-boronic acid.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrimidine derivative with a sulfonyl chloride, such as benzenesulfonyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group and methoxy-substituted aromatic rings enable targeted substitutions:
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Demethylation : Under acidic conditions (e.g., HBr in acetic acid), methoxy groups on the benzene or pyrimidine rings undergo demethylation to form hydroxyl derivatives, which can further react with electrophiles.
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Pyrimidine Ring Substitution : The electron-deficient pyrimidine ring facilitates nucleophilic aromatic substitution at specific positions. For example, replacing methoxy groups with amines or thiols under catalytic conditions enhances biological activity in analogs.
Reduction Reactions
The sulfonamide moiety can be selectively reduced:
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LiAlH4-Mediated Reduction : Treatment with lithium aluminum hydride in tetrahydrofuran (THF) reduces the sulfonamide group to a secondary amine, altering the compound’s pharmacological profile.
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Catalytic Hydrogenation : Pd/C-mediated hydrogenation under high pressure cleaves the S–N bond, yielding benzenesulfinic acid and 2-methoxy-5-aminopyrimidine.
Hydrolysis Reactions
Controlled hydrolysis modifies the sulfonamide structure:
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Acidic Hydrolysis : Refluxing with concentrated HCl generates benzenesulfonic acid and 5-amino-2-methoxypyrimidine .
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Alkaline Hydrolysis : NaOH in aqueous ethanol produces sodium benzenesulfonate and the corresponding amine .
Alkylation and Acylation Reactions
The sulfonamide nitrogen serves as a reactive site for derivatization:
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N-Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in dimethylformamide (DMF) and K₂CO₃ yields N-alkylated derivatives, improving lipophilicity .
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N-Acylation : Treatment with acetyl chloride forms N-acetyl sulfonamides, which are intermediates in drug-design workflows.
Table 1: Key Reaction Pathways and Conditions
Complexation and Coordination Chemistry
The sulfonamide group acts as a ligand for metal ions:
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Copper(II) Complexes : Forms stable complexes with Cu²⁺ in aqueous ethanol, characterized by shifts in UV-Vis spectra (λₘₐₓ = 420 nm) .
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Zinc Coordination : Binds Zn²⁺ via the sulfonyl oxygen and pyrimidine nitrogen, enhancing catalytic activity in hydrolysis reactions.
Oxidation Reactions
Controlled oxidation modifies electronic properties:
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Sulfone Formation : Treating with m-chloroperbenzoic acid (mCPBA) oxidizes the sulfonamide to a sulfone, increasing electrophilicity.
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Aromatic Ring Oxidation : Strong oxidants like KMnO₄ degrade the benzene ring to carboxylic acid derivatives under acidic conditions.
Cross-Coupling Reactions
The pyrimidine ring participates in palladium-catalyzed couplings:
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Suzuki-Miyaura Coupling : Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ to form biaryl derivatives, useful in polymer synthesis.
Research Insights
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Substituent Effects : Electron-donating methoxy groups on the benzene ring reduce electrophilic substitution rates but enhance stability under basic conditions.
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Biological Relevance : N-Alkylated derivatives show improved antimicrobial and anticancer activity compared to the parent compound, as demonstrated in in vitro assays .
This compound’s versatility in nucleophilic, redox, and coordination reactions makes it a valuable scaffold in medicinal and materials chemistry.
Scientific Research Applications
Synthetic Route
- Starting Materials : 2-methoxypyrimidine-5-amine and suitable benzenesulfonyl chlorides.
- Reaction Conditions : Conducted in a solvent like dimethylformamide (DMF) with a base such as potassium carbonate at elevated temperatures.
Biological Applications
3-Methoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide exhibits several promising biological activities:
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Anticancer Activity :
- The compound has been investigated for its ability to inhibit cell proliferation in various cancer cell lines. For instance, studies have shown significant inhibition against MCF-7 breast cancer cells, with IC50 values indicating potent activity .
- The mechanism involves interference with key signaling pathways such as PI3K/AKT/mTOR, which are critical for cancer cell survival and proliferation .
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Anti-inflammatory Effects :
- In vitro studies suggest that this compound can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory responses. This inhibition is crucial for developing anti-inflammatory drugs .
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Antimicrobial Properties :
- Similar sulfonamide compounds have demonstrated antimicrobial activity by inhibiting bacterial dihydropteroate synthase, a key enzyme in folate synthesis. This suggests potential applications in treating bacterial infections .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound and related compounds:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer | Significant inhibition of MCF-7 cells with an IC50 of 3.1 μM. |
| Study B | Anti-inflammatory | Inhibition of COX-2 with an IC50 of approximately 23.8 μM. |
| Study C | Antimicrobial | Effective against bacterial strains by inhibiting folate synthesis pathways. |
Mechanism of Action
The mechanism of action of 3-methoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Variations
a. Pyrimidine vs. Quinoline/Pyridine/Benzoxazole
- Target Compound: The pyrimidine ring (two nitrogen atoms) provides distinct electronic and steric properties compared to quinoline (one nitrogen, fused benzene-pyridine) or pyridine (one nitrogen). Pyrimidines often exhibit stronger hydrogen-bonding capacity, which can enhance target binding .
- However, this may reduce solubility compared to pyrimidine-based analogs .
- Compound in (Benzoxazole derivative) : The benzoxazole ring introduces oxygen and nitrogen heteroatoms, creating a polarizable system with unique π-stacking capabilities, differing from pyrimidine’s electronic profile .
b. Substituent Effects
- Methoxy Groups : The target compound’s 3-methoxy (benzene) and 2-methoxy (pyrimidine) groups enhance solubility in polar solvents and moderate electron-donating effects, stabilizing the sulfonamide’s conformation .
- Boronate Ester () : The tetramethyl-dioxaborolane group in N-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide enables Suzuki-Miyaura cross-coupling reactions, a functional handle absent in the target compound .
Physicochemical Properties
Biological Activity
3-methoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzenesulfonamide core substituted with a methoxy group and a pyrimidine moiety. The structural formula can be represented as follows:
This structure suggests potential interactions with biological targets due to the presence of polar functional groups that can engage in hydrogen bonding and hydrophobic interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating similar sulfonamide derivatives found that increasing hydrophobicity in the pyrimidine ring enhanced activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Sulfonamide Derivatives
| Compound | Activity Against E. coli | Activity Against S. aureus | Activity Against C. albicans |
|---|---|---|---|
| This compound | Moderate | High | Moderate |
| 4-pyrimidinyl derivative | High | Moderate | Low |
| 5-membered fused ring derivative | Very High | High | Moderate |
The data suggest that modifications to the methoxy and pyrimidine groups can significantly influence the overall antimicrobial efficacy.
The proposed mechanism of action for this compound involves inhibition of bacterial folate synthesis, a critical pathway for microbial growth. Sulfonamides mimic para-aminobenzoic acid (PABA), thereby inhibiting dihydropteroate synthase, an enzyme essential for folate biosynthesis .
Case Studies
- Antimicrobial Efficacy : In a controlled study, this compound was tested against clinical isolates of bacteria. The results demonstrated a notable reduction in bacterial viability, with SEM imaging revealing morphological changes indicative of cell lysis .
- Cytotoxicity Assays : Further investigations into its anticancer properties showed that this compound exhibited cytotoxic effects on various cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of sulfonamides. The following observations were made:
- Methoxy Substitution : The presence of methoxy groups enhances solubility and bioavailability.
- Pyrimidine Variations : Substituting different groups on the pyrimidine ring can modulate activity against specific pathogens .
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Addition of methoxy group | Increased solubility and potency |
| Variation in pyrimidine substitution | Altered selectivity towards bacterial strains |
Q & A
Q. What synthetic strategies are recommended for the multi-step preparation of 3-methoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide?
The synthesis typically involves sequential functionalization of the pyrimidine and benzenesulfonamide moieties. A general approach includes:
- Step 1 : Coupling of 2-methoxy-5-aminopyrimidine with 3-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine in dichloromethane at 0–25°C) to form the sulfonamide bond .
- Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the target compound.
- Validation : Confirm reaction completion using TLC and intermediate characterization via H NMR. Reported yields for analogous benzenesulfonamide syntheses range from 37% to 73% depending on substituent reactivity .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- H NMR : Key peaks include methoxy protons (~3.8–4.0 ppm), aromatic protons on the pyrimidine (8.0–8.5 ppm), and sulfonamide NH (~10–11 ppm, broad singlet) .
- C NMR : Methoxy carbons (~55–60 ppm), sulfonamide sulfur-linked carbons (~125–140 ppm) .
- HRMS : Use electrospray ionization (ESI) to verify the molecular ion peak (e.g., [M+H] or [M−H]) with a mass error <5 ppm .
Advanced Research Questions
Q. How can computational methods optimize the compound’s selectivity for biological targets like NLRP3 inflammasome or carbonic anhydrase II?
- Docking Studies : Use software like AutoDock Vina to model interactions between the sulfonamide group and target active sites (e.g., NLRP3’s ATP-binding pocket). Focus on hydrogen bonding with methoxy and sulfonamide groups .
- QSAR Analysis : Correlate substituent electronic effects (Hammett σ values) with inhibitory activity. For example, electron-withdrawing groups on the benzene ring enhance binding affinity in carbonic anhydrase inhibitors .
Q. What experimental approaches resolve contradictions in crystallographic data for this compound?
- Data Collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) and SHELXT for structure solution. Address twinning or disorder by refining with SHELXL and applying restraints to methoxy/pyrimidine groups .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and CCDC’s Mercury for hydrogen-bonding network analysis .
Q. How can bioisosteric replacement improve metabolic stability without compromising activity?
- Replacements : Substitute the methoxy group with trifluoromethoxy (enhanced lipophilicity) or methylsulfonyl (improved metabolic resistance).
- In vitro Assays : Test stability in liver microsomes (e.g., human S9 fraction) and compare IC values in enzyme inhibition assays. For example, fluorinated analogs of benzenesulfonamides showed 2–3-fold longer half-lives .
Methodological Challenges and Solutions
Q. How to troubleshoot low yields in the final coupling step of the synthesis?
Q. What strategies validate the compound’s purity in complex biological matrices (e.g., plasma)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
